molecular formula C₃₁H₁₉D₄ClF₂N₄O₈ B1158260 MLN 8054-d4 O-β-D-Glucuronide

MLN 8054-d4 O-β-D-Glucuronide

Cat. No.: B1158260
M. Wt: 657.01
Attention: For research use only. Not for human or veterinary use.
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Description

MLN 8054-d4 O-β-D-Glucuronide is a deuterated glucuronide conjugate of MLN 8054, a small-molecule Aurora A kinase inhibitor investigated for its anticancer properties . The deuterium atoms (d4) are incorporated into the structure to enhance metabolic stability and serve as an internal standard for precise quantification in mass spectrometry-based assays. This compound is synthesized via glucuronidation, where β-D-glucuronic acid is enzymatically attached to the parent drug, increasing its hydrophilicity for renal excretion . With a molecular formula of C₃₁H₂₃ClF₂N₄O₈ and a molecular weight of 652.99 g/mol, it is utilized in pharmacokinetic and metabolic studies to track the disposition of MLN 8054 in biological systems .

Properties

Molecular Formula

C₃₁H₁₉D₄ClF₂N₄O₈

Molecular Weight

657.01

Synonyms

1-[4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoate-d4] β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Glucuronide conjugates are critical in drug metabolism, and MLN 8054-d4 O-β-D-Glucuronide shares structural and functional similarities with other O-β-D-glucuronides. Below is a comparative analysis:

Structural Comparison
Compound Name Parent Molecule Deuteration Glucuronide Position Key Structural Features Molecular Weight (g/mol)
This compound MLN 8054 (kinase inhibitor) Yes (d4) O-glucuronide Deuterated aromatic ring; chlorofluorophenyl substituents 652.99
Bicalutamide O-β-D-Glucuronide Bicalutamide (antiandrogen) No O-glucuronide Sulfonyl group; trifluoromethylphenyl 567.90 (estimated)
Quercetin-3-O-β-D-Glucuronide Quercetin (flavonoid) No O-glucuronide Catechol moiety; hydroxylated flavone core 478.36
8-Hydroxy Mirtazapine-d3 β-D-Glucuronide Mirtazapine (antidepressant) Yes (d3) O-glucuronide Deuterated piperazine ring; tetracyclic structure 521.92 (estimated)
Darunavir O-β-D-Glucuronide Darunavir (protease inhibitor) No O-glucuronide Bis-tetrahydrofuranylurethane; sulfonamide 785.85 (estimated)

Key Observations :

  • Deuteration: MLN 8054-d4 and 8-Hydroxy Mirtazapine-d3 glucuronides incorporate isotopic labels for metabolic tracking, unlike non-deuterated analogs .
  • Positional Isomerism: Flavonoid glucuronides (e.g., quercetin-3-O-β-D-glucuronide) exhibit biological activity dependent on the glucuronidation site, whereas synthetic drug glucuronides (e.g., MLN 8054-d4) prioritize metabolic stability .
Functional and Pharmacological Comparison
Compound Name Primary Application Metabolic Pathway Studied Key Research Findings
This compound Quantification of MLN 8054 in pharmacokinetics Hepatic glucuronidation Used to assess Aurora A inhibitor clearance in preclinical models
Luteolin-3′-O-β-D-Glucuronide Photoprotective and antioxidant therapies Phase II metabolism in fibroblasts Exhibited significant UV-protective activity at 10 µM
Acetaminophen O-β-D-Glucuronide Hepatotoxicity studies Renal excretion Major non-toxic metabolite; used to study overdose mechanisms
p-Coumaric Acid-d5 4-O-β-D-Glucuronide Environmental toxicology Xenobiotic conjugation Marker for 4-nonylphenol exposure in humans
Carvedilol N-β-D-Glucuronide Drug-drug interaction studies N-glucuronidation vs. O-glucuronide Demonstrated distinct MS/MS fragmentation from O-glucuronides

Key Observations :

  • Biological Activity: Natural flavonoid glucuronides (e.g., luteolin-3′-O-β-D-glucuronide) are studied for therapeutic effects, while synthetic glucuronides (e.g., MLN 8054-d4) focus on metabolic profiling .
  • Analytical Utility: Deuterated glucuronides improve quantification accuracy in LC-MS, whereas non-deuterated isomers require advanced techniques (e.g., ion/molecule reactions) for differentiation .

Q & A

Q. How can the structural configuration of MLN 8054-d4 O-β-D-Glucuronide be confirmed using NMR spectroscopy?

  • Methodological Answer : Structural elucidation of O-β-D-glucuronides relies on characteristic NMR signals. The β-configuration is confirmed by coupling constants (J ≈ 7.5–8.0 Hz) for the anomeric proton (H-1'') of the glucuronic acid moiety. For example, in kaempferol-7,4'-di-O-β-D-glucuronide, downfield shifts in aromatic protons and distinct doublets at ~5.17–5.22 ppm (δ) confirm β-linkage . Additional 2D NMR experiments (COSY, HSQC, HMBC) are recommended to resolve complex splitting patterns and assign aglycone-glucose linkages .

Q. What chromatographic methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. For example, 7-hydroxy chlorpromazine glucuronide was quantified using LC-MS with a limit of detection (LOD) of 0.1 ng/mL . Isotope-labeled internal standards (e.g., deuterated analogs) improve precision in complex matrices like plasma or urine .

Advanced Research Questions

Q. How do UDP-glucuronosyltransferase (UGT) isoforms influence the metabolic pathway of this compound?

  • Methodological Answer : UGT isoforms (e.g., UGT1A1, UGT1A9) dictate regioselective glucuronidation. To identify responsible isoforms, incubate MLN 8054-d4 with recombinant human UGTs or human liver/kidney microsomes. Inhibitors like nilotinib (UGT1A1-selective) or fluconazole (UGT2B7-selective) can clarify isoform contributions . For instance, dolutegravir glucuronidation is primarily mediated by UGT1A1 in vivo but involves UGT1A9 in hepatic microsomes .

Q. What experimental parameters optimize the enzymatic synthesis of this compound using microbial systems?

  • Methodological Answer : Use engineered E. coli expressing Streptomyces-derived UDP-glucuronosyltransferases (UGTs). Optimize substrate concentration (e.g., 0.5 mM resveratrol yields 82.6% conversion to glucuronides ), pH (6.5), and temperature (40°C). Scale-up to 1-L bioreactors with OD600 ~10 and 3-hour incubation maximizes yield . Monitor reactions via LC-MS and purify products using semi-preparative HPLC .

Q. How to resolve contradictions in structural elucidation data between NMR and mass spectrometry for O-β-D-glucuronides?

  • Methodological Answer : Cross-validate MS provides molecular weight (e.g., [M-H]⁻ at m/z 477.4 for hesperetin glucuronide ), while NMR confirms stereochemistry. If MS suggests multiple isomers (e.g., 3-O vs. 4'-O glucuronidation), use nuclear Overhauser effect (NOE) NMR to distinguish substitution sites . For ambiguous cases, synthesize regioisomers (e.g., kaempferol-4'-O- vs. 7-O-glucuronide) as reference standards .

Q. What methodological considerations differentiate in vitro from in vivo metabolite profiling of this compound?

  • Methodological Answer :
  • In vitro : Use hepatocyte/microsomal incubations with NADPH/uridine diphosphate glucuronic acid (UDPGA). Monitor time-dependent formation and enzyme kinetics (Km, Vmax) .
  • In vivo : Administer MLN 8054-d4 to animal models (e.g., rats), collect plasma/urine, and compare with in vitro data. For example, vanillic acid-7-O-β-D-glucuronide was first detected in human urine after tea consumption and later biosynthesized in vitro for structural confirmation .

Q. How can microbial biotransformation be optimized for high-yield production of this compound?

  • Methodological Answer : Select high-activity UGT strains (e.g., Streptomyces chromofuscus GcaC) . Optimize fermentation conditions:
  • Substrate feeding strategy (e.g., pulsed addition to avoid toxicity).
  • Co-expression of UDP-glucose dehydrogenases to enhance UDPGA supply .
  • Use fed-batch reactors with pH control (6.5–7.0) and dissolved oxygen >30% .
    For example, Streptomyces M52104 converted naringenin to glucuronides with 25% yield in 48–192 hours .

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